N-[4-(phenylamino)phenyl]-5-(phenylcarbonyl)furan-2-carboxamide
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Overview
Description
5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a benzoyl group, a phenylamino group, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds also contain a five-membered ring with heteroatoms and exhibit similar chemical properties.
Indole Derivatives: These compounds have a benzopyrrole structure and are known for their diverse biological activities.
Uniqueness
5-BENZOYL-N-[4-(PHENYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring structure, combined with benzoyl and phenylamino groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H18N2O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-5-benzoylfuran-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3/c27-23(17-7-3-1-4-8-17)21-15-16-22(29-21)24(28)26-20-13-11-19(12-14-20)25-18-9-5-2-6-10-18/h1-16,25H,(H,26,28) |
InChI Key |
MRHUAJLMLFXZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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